

N,N-Dimethylactamide physical constants

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Compound of Interest

Compound Name: 2-Hydroxy-N,N-dimethylpropanamide

Cat. No.: B188722

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An In-depth Technical Guide to the Physical Constants of N,N-Dimethylactamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of N,N-Dimethylactamide (DML), a versatile and increasingly popular green solvent. The information is presented to be a valuable resource for professionals in research, scientific endeavors, and drug development. DML, derived from lactic acid, is a bio-based, biodegradable, and label-free polar, protic solvent.[1][2] Its unique properties make it an excellent and more sustainable alternative to conventional polar solvents like N-methyl-2-pyrrolidone (NMP), N-ethyl-2-pyrrolidone (NEP), dimethylformamide (DMF), and dimethylacetamide (DMAc).[1]

Core Physical and Chemical Properties

N,N-Dimethylactamide is an organic compound featuring an amide functional group derived from lactic acid with a dimethyl substitution on the nitrogen atom.[3] This structure contributes to its high polarity, moderate viscosity, and a relatively high boiling point, which indicates strong intermolecular interactions.[3] It is typically a colorless to pale yellow liquid with a mild odor and is stable under normal conditions.[3]

Data Presentation: Physical Constants of N,N-Dimethylactamide

The quantitative physical data for N,N-Dimethylactamide are summarized in the tables below for clarity and ease of comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
IUPAC Name	2-Hydroxy-N,N-dimethylpropanamide	[3]
Synonyms	Agnique® AMD 3L, Lactamide, N,N-dimethyl-	[3]
CAS Number	35123-06-9	[3]
Molecular Formula	C ₅ H ₁₁ NO ₂	[3]
Molecular Weight	117.15 g/mol	[3]
Appearance	Clear, colorless to pale yellow liquid	[3]
Density	1.046 g/cm ³ at 25 °C	[4]
Boiling Point	223 °C	[4]
Pour Point / Melting Point	-60 °C (Pour Point)	[4]
Flash Point	103 °C / 108 °C	[4][5]
Water Content	≤ 0.5%	[4]
Solubility	Completely miscible with water; Soluble in polar solvents	[3][4]

Table 2: Physicochemical Parameters

Parameter	Value	Source(s)
Vapor Pressure	0.08 - 0.2 mmHg at 20 °C	[5]
Refractive Index	~1.45	-
Acid Value	≤ 2 mg KOH/g	[4]
Amine Value	≤ 2 mg KOH/g	[4]

Table 3: Viscosity at Various Temperatures

Temperature (°C)	Approximate Viscosity (mPa·s)
-5	~25
0	~18
10	~10
20	~7
30	~5
40	~3.5

Note: Viscosity values are estimated from the temperature-viscosity plot provided in the Agnique® AMD 3 L technical information sheet.

[\[4\]](#)

Experimental Protocols

The following section details the methodologies for determining the key physical constants of N,N-Dimethyl lactamide, referencing standardized protocols.

Determination of Density (ISO 2811-3: Oscillation Method)

This method determines the density of a liquid by using an oscillator.

- Principle: A U-shaped tube, either glass or stainless steel, is filled with the sample. The tube is then oscillated, and the resonance frequency is measured. This frequency is directly related to the mass of the liquid in the tube, and therefore its density.
- Apparatus: A density meter equipped with an oscillating U-tube, a temperature-controlled chamber, and a digital display. A syringe for sample injection.
- Procedure:

- Calibrate the instrument according to the manufacturer's instructions, typically using dry air and distilled water.
- Ensure the temperature-controlled chamber is stable at the desired temperature (e.g., 25 °C).
- Inject the N,N-Dimethyl lactamide sample into the U-tube, ensuring no air bubbles are present.
- Allow the sample to reach thermal equilibrium.
- Record the density reading from the instrument's display. Perform multiple readings to ensure consistency.

Determination of Boiling Point (ASTM D1078)

This test method covers the determination of the distillation range of volatile organic liquids.

- Principle: A 100-mL sample is distilled under specified conditions that are chosen to provide values comparable to a simple batch distillation. The temperature of the vapor is recorded at various points during the distillation.
- Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, thermometer, and a heat source.
- Procedure:
 - Measure 100 mL of the sample into the distillation flask.
 - Assemble the distillation apparatus. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.
 - Heat the flask at a controlled rate.
 - Record the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).

- Continue the distillation and record the temperature at regular intervals as more distillate is collected.
- The boiling point is typically reported as the temperature at which a specific volume has distilled or as a distillation range.

Determination of Pour Point (ISO 3016)

This method determines the lowest temperature at which a liquid will continue to flow under specified conditions.

- Principle: The sample is first heated and then cooled at a specified rate. It is examined for flow characteristics at intervals of 3°C. The lowest temperature at which movement of the sample is observed is recorded as the pour point.
- Apparatus: Test jar, thermometer, cooling bath.
- Procedure:
 - Pour the sample into the test jar to the marked level.
 - Heat the sample to a specified temperature to dissolve any wax crystals.
 - Place the test jar in a cooling bath.
 - At each test temperature, which is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is a movement of the sample.
 - The observation must be completed within 5 seconds.
 - The pour point is taken as 3°C above the temperature at which the liquid shows no movement when the jar is held horizontally for 5 seconds.

Determination of Flash Point (DIN EN 22719 / ISO 2719)

This method uses the Pensky-Martens closed-cup tester to determine the flash point of combustible liquids.

- **Principle:** The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
- **Apparatus:** Pensky-Martens closed-cup tester with a test cup, lid, stirring device, and ignition source.
- **Procedure:**
 - Fill the test cup with the sample to the filling mark.
 - Place the lid on the cup and place the assembly in the heating apparatus.
 - Begin heating and stirring at the specified rates.
 - At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.
 - Record the temperature at which a distinct flash is observed inside the cup.
 - Correct the observed flash point to standard atmospheric pressure.

Determination of Refractive Index

This is a fundamental property that can be measured using a refractometer.

- **Principle:** Based on Snell's Law, a refractometer measures the extent to which light is bent (refracted) when it moves from a prism of known refractive index into the sample. Digital refractometers often use the principle of total internal reflection.
- **Apparatus:** An Abbe or digital refractometer, a light source (often built-in, e.g., an LED), and a means of temperature control (e.g., a water bath or Peltier element).
- **Procedure:**
 - Calibrate the refractometer using a standard of known refractive index, such as distilled water.

- Ensure the prism surface is clean and dry.
- Apply a small amount of the N,N-Dimethylactamide sample to the prism.
- Allow the sample to reach the desired temperature (e.g., 20°C or 25°C).
- Observe the reading through the eyepiece (for Abbe refractometers) or on the digital display.
- Record the refractive index, noting the temperature of the measurement.

Determination of Viscosity (Ostwald Viscometer)

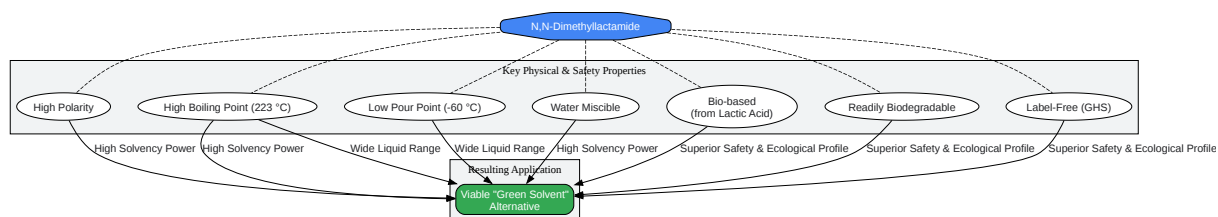
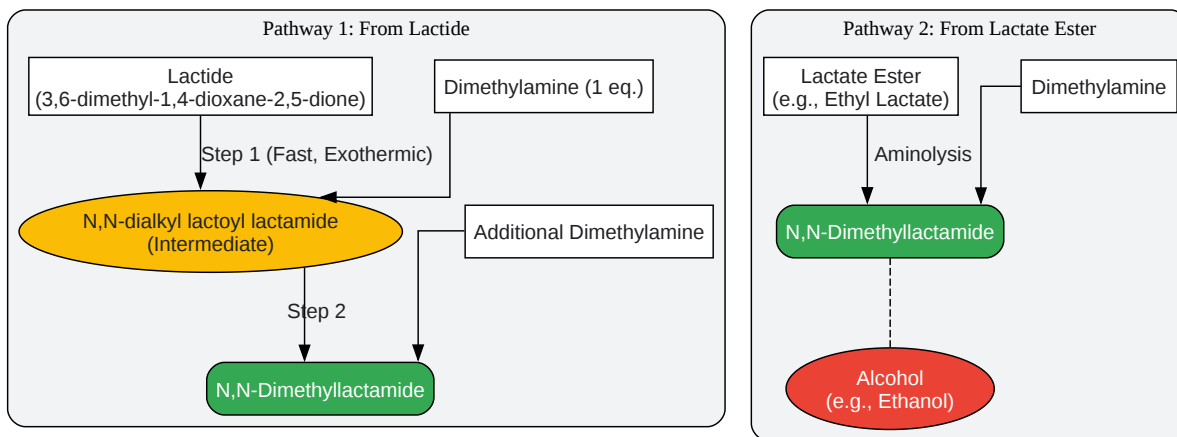
This method determines the viscosity of a liquid by comparing its flow time through a capillary tube to that of a reference liquid with a known viscosity.

- Principle: The time taken for a fixed volume of liquid to flow through a narrow capillary under the influence of gravity is measured. This time is proportional to the kinematic viscosity of the liquid.
- Apparatus: Ostwald viscometer (a U-shaped glass tube with two bulbs and a capillary section), a temperature-controlled water bath, a stopwatch, and a pipette.
- Procedure:
 - Clean and dry the viscometer thoroughly.
 - Pipette a precise volume of the N,N-Dimethylactamide sample into the larger bulb of the viscometer.
 - Place the viscometer in a vertical position in the temperature-controlled bath and allow it to reach thermal equilibrium.
 - Using suction, draw the liquid up through the capillary into the smaller bulb, above the upper timing mark.
 - Release the suction and measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

- Repeat the measurement several times and calculate the average flow time.
- The viscosity is calculated by comparing the flow time and density of the sample to those of a reference liquid (like water) measured in the same viscometer under the same conditions.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to N,N-Dimethyl lactamide.



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